molecular formula C13H12N2O7 B6180360 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate CAS No. 622398-31-6

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate

Cat. No.: B6180360
CAS No.: 622398-31-6
M. Wt: 308.24 g/mol
InChI Key: DJFLQUSBXBBZEK-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate (CAS 622398-31-6) is a specialized activated carbonate ester with significant utility in organic synthesis and pharmaceutical research . Its structure features a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group linked via a carbonate bridge to a 1-(2-nitrophenyl)ethyl moiety. The electron-withdrawing nitro group enhances the electrophilicity of the carbonate, facilitating efficient nucleophilic displacement reactions under mild conditions . This compound is widely employed in peptide coupling reactions and bioconjugation strategies, where its controlled reactivity enables clean reactions with minimal side products . In medicinal chemistry, this reagent is valuable for prodrug design and targeted drug delivery systems. Its ability to release active intermediates upon hydrolysis makes it a candidate for modulating enzyme or receptor activities, with research exploring its potential in anticancer therapies to achieve localized drug action . The nitrophenyl group introduces steric and electronic effects that influence both the selectivity and stability of the molecule, and its redox activity may influence biological pathways involved in inflammation and cancer progression . Furthermore, the compound's structural features make it a promising candidate for developing light-activated drug release mechanisms in precision medicine . The mechanism of action involves its interaction with specific molecular targets. The carbonate group can be hydrolyzed to release active intermediates that interact with enzymes or receptors, modulating their activity . In biochemical contexts, related N-hydroxysuccinimidyl (NHS) carbamates have been characterized as potent and selective serine hydrolase inhibitors, demonstrating the potential of this chemotype in probing enzyme function and developing therapeutic agents for conditions like neuroinflammation and pain . This product is offered with a purity of 95% and is intended for research purposes only . It is not intended for diagnostic or therapeutic use in humans or animals. To maintain stability, the compound should be stored under anhydrous conditions in a cool, dark place .

Properties

CAS No.

622398-31-6

Molecular Formula

C13H12N2O7

Molecular Weight

308.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-(2-nitrophenyl)ethyl carbonate

InChI

InChI=1S/C13H12N2O7/c1-8(9-4-2-3-5-10(9)15(19)20)21-13(18)22-14-11(16)6-7-12(14)17/h2-5,8H,6-7H2,1H3

InChI Key

DJFLQUSBXBBZEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)ON2C(=O)CCC2=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl carbonate with 1-(2-nitrophenyl)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The carbonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates or carbonates.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential as a prodrug or in targeted drug delivery systems. Its ability to release active intermediates through hydrolysis makes it a candidate for modulating enzyme or receptor activities.
  • Biological Activity : The nitrophenyl moiety may influence biological pathways through redox reactions, providing avenues for therapeutic applications in various diseases .

Organic Synthesis

  • Reagent in Organic Reactions : It serves as a versatile reagent for synthesizing various derivatives in organic chemistry. Its unique functional groups allow for multiple types of chemical reactions, including oxidation, reduction, and nucleophilic substitution.
  • Material Science : The compound is utilized in producing advanced materials and polymers with specific properties due to its reactivity and functional versatility.

Case Study 1: Drug Delivery Systems

Recent studies have explored the use of 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate in developing targeted delivery systems for anticancer drugs. The compound's ability to release active agents upon hydrolysis allows for localized drug action while minimizing systemic toxicity.

Case Study 2: Biological Pathway Modulation

Research has demonstrated that the redox activity of the nitrophenyl group can significantly influence signaling pathways involved in inflammation and cancer progression. This property has led to investigations into its use as a therapeutic agent in treating these conditions.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may influence biological pathways. Additionally, the carbonate group can be hydrolyzed to release active intermediates that interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Reactivity and Stability

  • Electron-Withdrawing vs. Lipophilic Groups : The 2-nitrophenyl group in the target compound increases electrophilicity, accelerating reactions with nucleophiles (e.g., amines). In contrast, the trimethylsilyl (TMS) analog (CAS 78269-85-9) exhibits greater steric bulk and stability, making it suitable for stepwise syntheses requiring temporary protection .
  • Hydrolysis Rates : Isobutyrate-substituted analogs (e.g., CAS 860035-10-5) demonstrate slower hydrolysis due to increased steric hindrance and reduced electron withdrawal, whereas nitro-substituted derivatives are more reactive but less stable in aqueous environments .

Limitations and Trade-offs

  • Nitro-Substituted Derivatives : While highly reactive, the 2-nitrophenyl group may introduce challenges in purification due to byproduct formation during hydrolysis.
  • Similarity Scores : The hexahydrofurofuran analog (similarity score 1.00) shares identical core functionality but differs in stereoelectronic effects, highlighting the importance of substituent choice in tuning reactivity .

Research Findings and Data Gaps

  • Synthetic Yields : The TMS analog (CAS 78269-85-9) is synthesized in high yields (>85%) under standard carbonate-forming conditions, whereas nitro-substituted analogs require optimized protocols to mitigate side reactions .
  • Thermal Stability : Trimethylsilyl derivatives exhibit superior thermal stability (decomposition >150°C) compared to nitro analogs (<100°C), as inferred from related compounds .

Key Data Gaps :

Specific kinetic data (e.g., hydrolysis rates) for the target 2-nitrophenyl derivative are absent in the provided evidence.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate is a synthetic compound characterized by its unique structural features, including a pyrrolidinone ring and a nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticonvulsant and antinociceptive effects.

  • Molecular Formula : C13H12N2O7
  • Molecular Weight : 308.24 g/mol
  • CAS Number : 622398-31-6
  • IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 1-(2-nitrophenyl)ethyl carbonate

The biological activity of this compound is believed to involve multiple mechanisms:

  • Hydrolysis : The carbonate moiety can be hydrolyzed to release active intermediates that may interact with various enzymes or receptors, modulating their activity.
  • Redox Reactions : The nitrophenyl group can undergo redox reactions, potentially influencing biological pathways and contributing to the compound's pharmacological effects .

Anticonvulsant Properties

Research has indicated that derivatives of pyrrolidine-2,5-dione, including compounds similar to this compound, exhibit significant anticonvulsant activity. For example:

  • A study demonstrated that a related compound showed effective results in various seizure models:
    • ED50 MES (Maximal Electroshock) : 23.7 mg/kg
    • ED50 PTZ (Pentylenetetrazole-induced seizures) : 59.4 mg/kg
      These findings suggest that the compound may act by inhibiting central sodium/calcium currents and antagonizing transient receptor potential vanilloid 1 (TRPV1) receptors .

Antinociceptive Effects

In addition to its anticonvulsant properties, the compound has shown potential in pain management:

  • Efficacy was observed in formalin-induced tonic pain models, indicating its ability to alleviate pain through central mechanisms .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological ActivityNotable Features
2,5-Dioxopyrrolidin-1-yl ethyl carbonate11819788AnticonvulsantBasic pyrrolidine structure
Bis(2,5-dioxopyrrolidin-1-yl) carbonate74124-79-1Enhanced stabilityDimeric structure
2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate78269-85-9Increased solubilityTrimethylsilyl group

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

  • Anticonvulsant Study : A focused set of hybrid pyrrolidine derivatives demonstrated broad-spectrum protective activity in mouse models for seizures. The lead compound showed promising results and favorable ADME-Tox properties, making it a candidate for further development in epilepsy treatments .
  • Pain Management Research : Investigations into the antinociceptive properties revealed that certain derivatives could effectively reduce pain responses in animal models, suggesting potential therapeutic applications in neuropathic pain management.

Q & A

Q. What synthetic strategies are recommended for preparing 2,5-dioxopyrrolidin-1-yl 1-(2-nitrophenyl)ethyl carbonate, and what parameters critically influence yield?

Answer:

  • Route: React 1-(2-nitrophenyl)ethyl alcohol with bis(2,5-dioxopyrrolidin-1-yl) carbonate (a common activating agent) in anhydrous dichloromethane (DCM) or DMF under inert atmosphere. Use a tertiary amine base (e.g., triethylamine) to scavenge acid byproducts.
  • Critical Parameters:
    • Temperature: Maintain 0–4°C to suppress side reactions (e.g., hydrolysis of the active ester).
    • Stoichiometry: A 1:1.2 molar ratio of alcohol to bis-carbonate minimizes excess reagent.
    • Solvent Purity: Anhydrous conditions prevent hydrolysis; pre-dry solvents over molecular sieves .

Q. How should researchers purify this compound, and what analytical techniques confirm purity?

Answer:

  • Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethyl acetate/hexane. Monitor by TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).
  • Characterization:
    • NMR: Look for δ 8.0–8.5 ppm (aromatic protons from 2-nitrophenyl) and δ 4.5–5.0 ppm (methylene adjacent to carbonate).
    • HPLC: Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Purity ≥95% is acceptable for most synthetic applications .

Q. What are the optimal storage conditions to ensure compound stability?

Answer:

  • Store at –20°C in amber vials under argon to prevent moisture absorption and photodegradation.
  • Stability Tests: Conduct accelerated degradation studies at 40°C/75% RH for 7 days; monitor by HPLC. The nitro group may sensitize the compound to light, requiring strict dark storage .

Advanced Questions

Q. How does the ortho-nitro substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

  • Electronic Effects: The nitro group withdraws electron density, increasing the electrophilicity of the carbonate carbonyl.
  • Steric Effects: The ortho-substitution hinders nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Methodology: Compare kinetics with para-nitro analogs using UV-Vis spectroscopy to isolate electronic vs. steric contributions .

Q. What computational approaches (e.g., DFT) can predict the compound’s reactivity in multi-step syntheses?

Answer:

  • DFT Modeling: Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The LUMO energy correlates with electrophilicity.
  • Transition State Analysis: Simulate nucleophilic attack by amines or alcohols to predict regioselectivity. Validate with experimental kinetic data .

Q. How should researchers resolve contradictions in NMR data, such as unexpected splitting patterns?

Answer:

  • Step 1: Confirm sample purity via HPLC.
  • Step 2: Acquire 2D NMR (COSY, HSQC) to assign protons and carbons.
  • Step 3: Consider dynamic effects (e.g., rotamers) caused by the 2-nitrophenyl group. Variable-temperature NMR (25–60°C) can coalesce split peaks .

Q. What role does this carbonate play in synthesizing enzyme inhibitors or prodrugs?

Answer:

  • Application: The 2,5-dioxopyrrolidinyl group acts as a leaving group, enabling conjugation with amines (e.g., lysine residues) or alcohols.
  • Case Study: Similar carbonates are used to activate carboxylic acids for peptide coupling or prodrug derivatization .

Q. What experimental design principles apply when studying pH-dependent hydrolysis?

Answer:

  • Buffer Selection: Use phosphate (pH 2–8) and borate (pH 9–12) buffers. Maintain ionic strength (0.1 M KCl).
  • Kinetic Analysis: Monitor hydrolysis by UV absorbance (λmax ~270 nm for nitro group). Fit data to a first-order model; calculate half-life (t1/2) at each pH .

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